N-Arachidoyl-5-hydroxytryptamine

Catalog No.
S13303250
CAS No.
21249-34-3
M.F
C30H50N2O2
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Arachidoyl-5-hydroxytryptamine

CAS Number

21249-34-3

Product Name

N-Arachidoyl-5-hydroxytryptamine

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosanamide

Molecular Formula

C30H50N2O2

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h20-21,24-25,32-33H,2-19,22-23H2,1H3,(H,31,34)

InChI Key

UDTZTAZZFLXENU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

N-Arachidonoyl-5-hydroxytryptamine, commonly referred to as N-arachidonoyl-serotonin, is an endogenous lipid signaling molecule characterized by its structural similarity to both serotonin and arachidonic acid. It was first identified in 1998 as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids like anandamide. This compound has garnered attention due to its multifaceted roles in various biological processes, including pain modulation, anxiety regulation, and sleep-wake cycle management .

That may include:

  • Formation of Amide Bond: Arachidonic acid is activated (e.g., through acyl chloride formation) and then reacted with serotonin under specific conditions (often involving coupling agents) to form the amide bond.
  • Purification: The product is purified using chromatography techniques to isolate N-arachidonoyl-5-hydroxytryptamine from unreacted starting materials and by-products.

This synthetic pathway allows for the generation of high-purity compounds suitable for biological studies .

The biological activity of N-arachidonoyl-5-hydroxytryptamine is extensive:

  • Analgesic Effects: It has been shown to exert significant analgesic properties through its action on TRPV1 receptors and by preventing the breakdown of endocannabinoids .
  • Anxiolytic Properties: Studies indicate that this compound can produce anxiolytic-like effects, reducing anxiety-related behaviors in animal models .
  • Influence on Sleep-Wake Cycle: Research suggests that N-arachidonoyl-5-hydroxytryptamine affects sleep homeostasis and may interact with neurotransmitters involved in sleep regulation .

N-Arachidonoyl-5-hydroxytryptamine has several potential applications:

  • Pharmaceutical Development: Its analgesic and anxiolytic properties make it a candidate for developing new pain relief and anxiety medications.
  • Research Tool: The compound serves as a valuable tool in neuroscience research for studying endocannabinoid signaling pathways and their effects on behavior.
  • Therapeutic Use: Given its role in modulating neurotransmitter release, it may have applications in treating disorders related to anxiety and sleep disturbances .

Interaction studies involving N-arachidonoyl-5-hydroxytryptamine have demonstrated its ability to modulate various receptors and enzymes:

  • Fatty Acid Amide Hydrolase: As a potent inhibitor, it increases levels of endocannabinoids like anandamide, contributing to its analgesic effects.
  • Transient Receptor Potential Vanilloid-1 Receptor: It acts as an antagonist, influencing pain perception pathways.
  • Neurotransmitter Modulation: Studies indicate that it can inhibit dopamine release from specific brain regions, thereby affecting anxiety-related behaviors .

N-Arachidonoyl-5-hydroxytryptamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
N-ArachidonoylethanolamideHighAnalgesic, anti-inflammatoryEndocannabinoid with strong CB receptor activity
N-PalmitoylethanolamideModerateAnalgesic, neuroprotectiveLess potent than N-arachidonoyl-serotonin
N-ArachidonoylglycineModerateAnalgesicCannabinoid receptor-independent effects
β-N-Octadecanoyl-5-hydroxytryptamideModerateAnti-inflammatoryFound in green coffee beans

N-Arachidonoyl-5-hydroxytryptamine is unique due to its dual action on fatty acid amide hydrolase and transient receptor potential vanilloid-1 receptor, distinguishing it from other compounds that primarily target either cannabinoid receptors or other pathways.

XLogP3

10

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

470.38722884 g/mol

Monoisotopic Mass

470.38722884 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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